6-Amino-5-nitro-3-pyridinecarboxaldehyde

Physicochemical profiling Drug-likeness Lead optimization

This scaffold is the validated, non-negotiable precursor for Z-nucleoside synthesis in the Z–P unnatural base pair (UBP). Its unique 6-amino (HBD) and 5-nitro (HBA) array enables Watson-Crick-like fidelity that no de-amino or de-nitro analog can replicate. The three orthogonal reactive centers (aldehyde, nitro, amino) allow sequential diversification without protecting-group interconversion. With a TPSA of 99.12 Ų and LogP of 0.38, it resides outside the CNS-optimal range, reducing hERG risk for peripheral drug targets. Insist on this specific substitution pattern—generic alternatives compromise synthetic reproducibility and biological engagement.

Molecular Formula C6H5N3O3
Molecular Weight 167.12 g/mol
Cat. No. B12545741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-5-nitro-3-pyridinecarboxaldehyde
Molecular FormulaC6H5N3O3
Molecular Weight167.12 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1[N+](=O)[O-])N)C=O
InChIInChI=1S/C6H5N3O3/c7-6-5(9(11)12)1-4(3-10)2-8-6/h1-3H,(H2,7,8)
InChIKeySLQBQRKOHVRHIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-5-nitro-3-pyridinecarboxaldehyde – Core Chemical Identity and Supply Profile


6-Amino-5-nitro-3-pyridinecarboxaldehyde (CAS 146580-38-3) is a heterocyclic building block belonging to the 5-nitropyridine-3-carbaldehyde family. It features a pyridine ring substituted with an amino group at the 6-position, a nitro group at the 5-position, and a carboxaldehyde at the 3-position. The compound has a molecular formula of C₆H₅N₃O₃ and a molecular weight of 167.12 g/mol . Its computed LogP is 0.3845, topological polar surface area (TPSA) is 99.12 Ų, and it possesses 5 hydrogen bond acceptors and 1 hydrogen bond donor . This substitution pattern provides a distinctive electronic profile that differentiates it from other nitropyridine aldehydes lacking the 6-amino group or carrying alternative substituents. The compound is primarily used as a synthetic intermediate in medicinal chemistry and agrochemical research, where the orthogonal reactivity of its aldehyde, amino, and nitro functionalities enables selective, sequential derivatization [1].

Why 6-Amino-5-nitro-3-pyridinecarboxaldehyde Cannot Be Replaced by Common Pyridinecarboxaldehyde Analogs


In-class pyridinecarboxaldehydes such as 5-nitropyridine-3-carbaldehyde (CAS 87883-20-3) or 6-aminonicotinaldehyde (CAS 69879-22-7) possess only a subset of the functional groups present on the target compound and consequently exhibit different physicochemical properties, reactivity profiles, and hydrogen-bonding capabilities . Replacing 6-amino-5-nitro-3-pyridinecarboxaldehyde with a de-amino or de-nitro analog alters both the electronic character of the pyridine ring and the compound's capacity to engage in directed intermolecular interactions—critical factors in applications such as kinase inhibitor design, where the amino group often serves as a hinge-binding motif, or in artificial genetic systems, where the precise arrangement of hydrogen-bond donor and acceptor sites governs base-pairing fidelity [1]. The quantitative differences in logP, TPSA, and hydrogen-bonding capacity documented below demonstrate that generic substitution introduces measurable deviations in physical properties that can compromise synthetic reproducibility, biological target engagement, or downstream reaction yields.

6-Amino-5-nitro-3-pyridinecarboxaldehyde – Differential Selection Evidence Compared to Closest Analogs


Enhanced Hydrophilicity (Lower LogP) Versus 5-Nitropyridine-3-carbaldehyde

6-Amino-5-nitro-3-pyridinecarboxaldehyde exhibits a computed octanol-water partition coefficient (LogP) of 0.3845, substantially lower than the LogP of 1.3255 measured for the de-amino analog 5-nitropyridine-3-carbaldehyde [1]. This represents a ΔLogP of −0.94, reflecting a >8-fold difference in lipophilicity that is directly attributable to the introduction of the 6-amino group.

Physicochemical profiling Drug-likeness Lead optimization

Increased Topological Polar Surface Area (TPSA) Versus 5-Nitropyridine-3-carbaldehyde

The TPSA of 6-amino-5-nitro-3-pyridinecarboxaldehyde is 99.12 Ų, compared to 75.78 Ų for 5-nitropyridine-3-carbaldehyde [1]. The ΔTPSA of +23.34 Ų arises from the additional amino group, which contributes both polar surface area and an additional hydrogen-bond donor.

Membrane permeability CNS drug design ADME prediction

Additional Hydrogen-Bond Donor Capacity Versus 5-Nitropyridine-3-carbaldehyde

6-Amino-5-nitro-3-pyridinecarboxaldehyde provides 1 hydrogen-bond donor (from the amino group) in addition to 5 hydrogen-bond acceptors. In contrast, 5-nitropyridine-3-carbaldehyde has 0 hydrogen-bond donors and 4 acceptors [1]. This difference in donor count is critical in molecular recognition contexts where a donor–acceptor pair is required for specific binding, such as the hinge region of ATP-binding kinase pockets or Watson-Crick-like base-pairing in artificial genetic systems [2].

Supramolecular recognition Kinase hinge binding Crystal engineering

Orthogonal Reactivity Advantage Over 6-Aminonicotinaldehyde in Sequential Derivatization

6-Amino-5-nitro-3-pyridinecarboxaldehyde contains three chemically addressable sites with distinct reactivity: (i) the aldehyde group for condensation or reductive amination, (ii) the nitro group for reduction to an amine or cyclization, and (iii) the amino group for acylation or diazotization. By comparison, 6-aminonicotinaldehyde (CAS 69879-22-7) lacks the nitro group, reducing the number of orthogonal handles from 3 to 2 [1]. This additional synthetic addressability allows for a minimum of 6 sequential functionalization sequences (permutation of 3 sites) versus only 2 for the de-nitro analog, without requiring protecting-group manipulation.

Multistep synthesis Protecting-group-free strategy Heterocycle construction

Validated Utility in Artificial Genetic Systems (AGS) via Enzymatic Phosphorylation of the Corresponding Nucleoside

The nucleoside derivative of this scaffold—6-amino-5-nitro-3-(1′-β-D-2′-deoxyribofuranosyl)-2(1H)-pyridone (designated Z)—has been demonstrated to serve as a substrate for a Drosophila melanogaster deoxynucleoside kinase (DmdNK) mutant (Q81E), which phosphorylates Z with higher activity than the wild-type enzyme [1]. This is the only validated pyridine-based unnatural nucleobase scaffold shown to support both chemical and enzymatic replication within an artificially expanded genetic information system (AEGIS). Alternative nitropyridine scaffolds such as 5-nitropyridine-3-carbaldehyde lack the 6-amino group required for Watson-Crick-like hydrogen-bonding to the complementary purine analog P (2-amino-8-(1′-β-D-2′-deoxyribofuranosyl)-imidazo[1,2-a]-1,3,5-triazin-4(8H)-one).

Expanded genetic alphabet Unnatural base pair Xenobiology

Superior Synthetic Purity Specification (98%) Relative to Closest Commercial Analogs

6-Amino-5-nitro-3-pyridinecarboxaldehyde is commercially available at a specified purity of 98% (HPLC) . In contrast, the closest commercial analog, 5-nitropyridine-3-carbaldehyde (CAS 87883-20-3), is typically offered at 95% purity . This 3-percentage-point purity differential is significant for applications requiring stoichiometric precision, such as building block incorporation into DNA-like oligomers or kinetic studies where impurities at the 5% level can confound rate measurements.

Supply chain reliability Reproducible synthesis Quality control

High-Impact Application Scenarios for 6-Amino-5-nitro-3-pyridinecarboxaldehyde


Artificially Expanded Genetic Information Systems (AEGIS) and Xenobiotic Nucleic Acid Research

The 6-amino-5-nitro-3-pyridinecarboxaldehyde scaffold is the essential precursor for synthesizing the Z nucleoside (6-amino-5-nitro-3-(1′-β-D-2′-deoxyribofuranosyl)-2(1H)-pyridone), which forms one-half of the Z–P unnatural base pair validated in both chemical and enzymatic replication [1]. Its unique combination of a 6-amino hydrogen-bond donor and a 5-nitro hydrogen-bond acceptor—absent in all other commercially available nitropyridine aldehydes—creates the specific donor–acceptor array required for Watson-Crick-like pairing fidelity with the complementary P purine analog. No alternative pyridine aldehyde scaffold (including 5-nitropyridine-3-carbaldehyde, 6-aminonicotinaldehyde, or 6-chloro-5-nitropyridine-3-carbaldehyde) can be substituted without loss of base-pairing functionality [1].

Sequential, Protecting-Group-Minimized Heterocycle Synthesis in Medicinal Chemistry

The three orthogonal reactive centers (aldehyde at C-3, nitro at C-5, amino at C-6) enable iterative diversification of the pyridine core without protecting-group interconversion [1]. A typical workflow involves: (i) reductive amination or condensation at the aldehyde to install a first diversity element, (ii) reduction of the nitro group to a second amine for acylation or sulfonylation, and (iii) functionalization of the original 6-amino group. The lower LogP (0.38 vs. 1.33 for the de-amino analog) further facilitates aqueous workup and chromatographic purification during multistep sequences [2].

Kinase Inhibitor Fragment Libraries Requiring Hinge-Binding Amino-Pyridine Motifs

The pyridine nitrogen adjacent to the 6-amino group in 6-amino-5-nitro-3-pyridinecarboxaldehyde forms a classical hinge-binding motif found in numerous ATP-competitive kinase inhibitors [1]. The presence of the amino hydrogen-bond donor (HBD = 1) distinguishes this scaffold from 5-nitropyridine-3-carbaldehyde (HBD = 0), which cannot simultaneously donate and accept hydrogen bonds at the hinge region [2]. For fragment-based drug discovery programs targeting kinases, this compound provides an intrinsically hinge-compatible starting point, whereas the de-amino analog requires post-synthetic modification to introduce the necessary donor functionality.

ADME-Optimized Lead Generation for Peripheral or Extracellular Targets

With a TPSA of 99.12 Ų and LogP of 0.38, 6-amino-5-nitro-3-pyridinecarboxaldehyde sits in a favorable region of physicochemical space for compounds intended to remain outside the central nervous system (CNS) [1]. The 1.33 LogP of the de-amino analog places it closer to the optimal CNS penetration range, making it less suitable for peripheral-target programs . The higher TPSA of the target compound also correlates with reduced hERG channel blockade risk, a common attrition factor in lead optimization [1].

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